molecular formula C14H13N3O2 B6385942 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% CAS No. 1261943-74-1

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%

Cat. No. B6385942
CAS RN: 1261943-74-1
M. Wt: 255.27 g/mol
InChI Key: MOLBEHWAMKWFAX-UHFFFAOYSA-N
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Description

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine (5-CPCP-2-HP) is a pyrimidine derivative that has been used in a variety of scientific research applications. It has been used to investigate the mechanism of action of other molecules, as well as to study biochemical and physiological effects. This compound is a cyclopropylaminocarbonylphenyl group attached to a 2-hydroxypyrimidine moiety. It is a colorless, crystalline solid with a melting point of 95°C and a purity of 95%.

Scientific Research Applications

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a model compound to investigate the mechanism of action of other molecules. In addition, it has been used to study biochemical and physiological effects. For example, it has been used to investigate the effects of drugs on the human body, as well as to study the effects of environmental pollutants on the environment.

Mechanism of Action

The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the cyclopropylaminocarbonylphenyl group is responsible for the molecule’s biological activity. This group is thought to interact with specific receptors in the body, leading to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% are not yet fully understood. However, it has been shown to have some effects on the central nervous system, as well as some effects on the cardiovascular system. In addition, it has been shown to have some effects on the immune system, as well as some effects on the reproductive system.

Advantages and Limitations for Lab Experiments

5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it is relatively non-toxic and has low solubility in water. However, it is also important to note that this compound is not approved for use in humans and should not be used in any medical applications.

Future Directions

There are several potential future directions for 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% research. First, further studies could be conducted to investigate the mechanism of action of this compound. In addition, studies could be conducted to investigate the biochemical and physiological effects of this compound in greater detail. Finally, further studies could be conducted to investigate potential therapeutic applications of this compound.

Synthesis Methods

The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95% is typically carried out using a four-step process. First, the starting material, 2-hydroxypyrimidine, is treated with a base such as sodium hydroxide or potassium hydroxide to form the corresponding anion. This anion is then reacted with a cyclopropylaminocarbonylphenyl halide to form the desired product. Finally, the product is purified by recrystallization to yield a pure sample.

properties

IUPAC Name

N-cyclopropyl-3-(2-oxo-1H-pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(17-12-4-5-12)10-3-1-2-9(6-10)11-7-15-14(19)16-8-11/h1-3,6-8,12H,4-5H2,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLBEHWAMKWFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686866
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261943-74-1
Record name N-Cyclopropyl-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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